

A Comprehensive Technical Guide to the Crystal Structure and Properties of Barium Nitrite

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium nitrite, with the chemical formula Ba(NO₂)₂, is an inorganic compound that exists in both anhydrous and monohydrate forms.[1] It serves as a versatile reagent in various chemical syntheses, including the preparation of other metal nitrites and in diazotization reactions.[1][2] This technical guide provides an in-depth overview of the crystal structure and physicochemical properties of **barium nitrite**, with a focus on its monohydrate form, for which more detailed structural information is available. The presented data is intended to support research and development activities where this compound may be utilized.

Crystal Structure

Barium nitrite is known to crystallize in two primary forms: the anhydrous salt, Ba(NO₂)₂, and the monohydrate, Ba(NO₂)₂·H₂O.[3] The crystal structure of the monohydrate has been extensively studied.

Barium Nitrite Monohydrate (Ba(NO₂)₂·H₂O)

Barium nitrite monohydrate crystallizes in the hexagonal system.[4][5] A detailed crystallographic study has established its space group as P61 at room temperature.[4][6] This non-centrosymmetric space group is consistent with the observation of pyroelectric and other nonlinear optical properties.[6] The structure exhibits absolute chirality, and the sign of the



optical rotation is correlated with the specific arrangement of atoms in the crystal lattice.[4] The key interactions contributing to the optical rotation are between the barium ions (Ba²⁺) and the oxygen atoms of the water molecules.[4]

Table 1: Crystallographic Data for Barium Nitrite Monohydrate

Parameter	Value	Reference
Chemical Formula	Ba(NO2)2·H2O	[4]
Crystal System	Hexagonal	[4][5]
Space Group	P61	[4][6]
Lattice Constant (a)	7.070(1) Å	[4][6]
Lattice Constant (c)	17.886(2) Å	[4][6]
Unit Cell Volume (V)	774.3 ų	[4]
Z (Formula units per cell)	6	[6]
Molecular Weight	247.35 g/mol	[3]

Anhydrous Barium Nitrite (Ba(NO₂)₂)

Detailed crystallographic data for the anhydrous form of **barium nitrite** is less commonly reported in the readily available literature. It is described as a white to yellowish powder.[1]

Physicochemical Properties

The physical and chemical properties of both anhydrous and monohydrate forms of **barium nitrite** are summarized below.

Table 2: Physical Properties of Barium Nitrite



Property	Anhydrous Ba(NO2)2	Monohydrate Ba(NO₂)₂·H₂O	Reference
Appearance	White to yellowish powder	Yellowish crystalline solid	[1][3]
Molar Mass	229.34 g/mol	247.35 g/mol	[1][3]
Density	3.234 g/cm ³	3.173 g/cm³	[1][5]
Melting Point	267 °C (decomposes)	115 °C (loses water)	[1][2]
Solubility in Water	675 g/L at 20 °C	548 g/L at 0 °C; 3190 g/L at 100 °C	[1][5]
Solubility in Ethanol	Slightly soluble	Soluble	[1][3]

Table 3: Chemical Properties and Hazards of Barium Nitrite



Property/Hazard	Description	Reference
Thermal Decomposition	The monohydrate loses its water of crystallization around 115 °C.[5] The anhydrous form decomposes upon melting at 217 °C.[3] The thermal decomposition of barium nitrite is complex and can produce barium oxide, nitric oxide, and nitrogen dioxide.[7]	
Reactivity	Barium nitrite can be used in double displacement reactions to prepare other transition metal nitrites.[3] It is also utilized as a diazotization agent in organic synthesis.[2]	
Hazards	Barium nitrite is toxic if ingested or inhaled due to both the barium and nitrite ions.[3] [8] It is classified as harmful.[8]	_

Experimental Protocols Synthesis of Barium Nitrite Monohydrate

A common laboratory-scale synthesis of **barium nitrite** involves the double displacement reaction between barium chloride and sodium nitrite.[2] Another reported method involves the reaction of barium nitrate with a lead metal sponge.[3]

Protocol: Synthesis via Double Displacement

• Preparation of Reactant Solutions: Prepare stoichiometric aqueous solutions of barium chloride (BaCl₂) and sodium nitrite (NaNO₂).



- Reaction: Mix the two solutions at room temperature. A precipitate of sodium chloride (NaCl) may form depending on the concentrations.
- Crystallization: The solution is then carefully evaporated at a low temperature to induce the crystallization of **barium nitrite** monohydrate.[2]
- Isolation and Purification: The resulting crystals are collected by filtration. Recrystallization
 from water may be performed to enhance purity. The crystals should be washed with a small
 amount of cold water and then a solvent in which **barium nitrite** is less soluble, such as
 acetone, and finally dried.

Characterization by X-ray Diffraction (XRD)

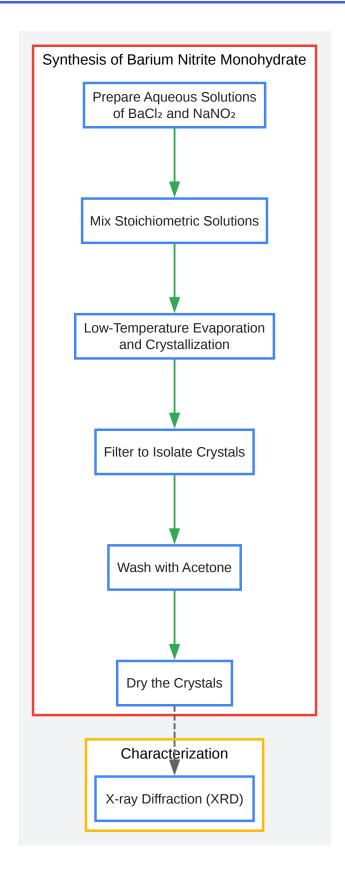
X-ray diffraction is a fundamental technique for confirming the crystal structure of the synthesized **barium nitrite**.

Protocol: Powder X-ray Diffraction (PXRD)

- Sample Preparation: A finely ground powder of the **barium nitrite** crystals is prepared.
- Data Collection: The powder is mounted on a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 10-80° with Cu Kα radiation.
- Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns
 from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to
 confirm the phase and purity of the sample. For barium nitrate (a related compound), the
 JCPDS card #04-0773 corresponds to the cubic structure.[9]

Visualizations





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Caption: Experimental workflow for the synthesis and characterization of **barium nitrite**.



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